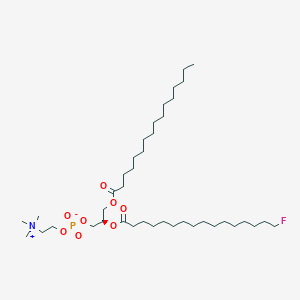

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is a synthetic phospholipid analog. It is structurally similar to dipalmitoylphosphatidylcholine but features a fluorine atom at the 16th position of the sn-2 palmitoyl chain.

Vorbereitungsmethoden

The synthesis of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves several steps:

Synthesis of 16-fluoropalmitic acid: This is achieved by fluorinating 16-hydroxypalmitic acid using diethylaminosulfur trifluoride.

Formation of 1-palmitoyl-2-(16-fluoropalmitoyl)-phosphatidylcholine: The fluorinated fatty acid is then esterified to the sn-2 position of 1-palmitoyl lysophosphatidylcholine.

Analyse Chemischer Reaktionen

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: The fluorinated fatty acid chain can be oxidized under specific conditions, although the presence of fluorine may influence the reaction pathway.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of different derivatives.

Common reagents and conditions for these reactions include oxidizing agents, nucleophiles, and specific enzymes such as phospholipases.

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers. The fluorine atom induces specific structural changes, such as the formation of interdigitated bilayers, which can affect membrane properties and protein interactions . The compound can also activate peroxisome proliferator-activated receptors, influencing lipid metabolism and gene expression .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-(16-fluoropalmitoyl)-sn-glycero-3-phosphocholine is unique due to its fluorinated fatty acid chain. Similar compounds include:

Dipalmitoylphosphatidylcholine (DPPC): Lacks the fluorine atom and does not form interdigitated bilayers as readily.

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): Contains an unsaturated fatty acid chain, leading to different membrane properties.

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): Features a polyunsaturated fatty acid chain, affecting its biophysical characteristics.

The fluorinated analog’s ability to form interdigitated bilayers and its enhanced NMR properties distinguish it from these similar compounds .

Eigenschaften

Molekularformel |

C40H79FNO8P |

|---|---|

Molekulargewicht |

752.0 g/mol |

IUPAC-Name |

[(2R)-2-(16-fluorohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H79FNO8P/c1-5-6-7-8-9-10-11-13-16-19-22-25-28-31-39(43)47-36-38(37-49-51(45,46)48-35-34-42(2,3)4)50-40(44)32-29-26-23-20-17-14-12-15-18-21-24-27-30-33-41/h38H,5-37H2,1-4H3/t38-/m1/s1 |

InChI-Schlüssel |

GFHJCDJVUAFINE-KXQOOQHDSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)

![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)